![molecular formula C18H20FN3O B2579883 5-({[2-(2-氟苯基)乙基]氨基}甲基)-1,3-二甲基-1,3-二氢-2H-苯并咪唑-2-酮 CAS No. 881449-14-5](/img/structure/B2579883.png)
5-({[2-(2-氟苯基)乙基]氨基}甲基)-1,3-二甲基-1,3-二氢-2H-苯并咪唑-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds and any important structural features .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying how the compound behaves under various conditions .科学研究应用
抗肿瘤和抗丝虫病药物
与本化合物结构相似的苯并咪唑衍生物已被合成,并评估了其在 L1210 细胞中的生长抑制特性,以及在实验感染的沙鼠中对布鲁氏线虫、利氏丝虫和阿坎索线虫的成虫具有显着的体内抗丝虫病活性。这表明它们在开发新的抗肿瘤和抗丝虫病治疗方法中具有潜在应用 (Ram 等人,1992)。
抗肿瘤活性
已合成含有 5-氟尿嘧啶的氨基酸酯衍生物,显示出对白血病 HL-60 和肝癌 BEL-7402 细胞的抑制作用,表明它们作为抗肿瘤剂的潜力 (熊等人,2009)。
细胞色素 P450 的生物活化和失活
对氟代 2-芳基-苯并噻唑抗肿瘤分子的研究表明细胞色素 P450 酶参与了它们的生物活化和失活。这突出了代谢途径在该类化合物的抗肿瘤活性中的关键作用,并可能通过靶向这些途径指导更有效的癌症治疗的开发 (Wang & Guengerich,2012)。
癌症治疗中的作用机制
氟化苯并噻唑的抗肿瘤特性,如诱导 DNA 损伤和细胞周期停滞,与特定细胞色素 P450 酶的激活有关。这种机制见解对于理解这些化合物如何发挥作用以及针对癌症开发新的治疗策略至关重要 (Trapani 等人,2003)。
抗白血病药物
新型苯并咪唑衍生物已显示出对白血病细胞的显着细胞死亡诱导,为开发新的抗白血病药物提供了基础。作用机制包括 S/G2 细胞周期停滞和细胞凋亡的激活,证明了这些化合物在白血病治疗中的潜在治疗价值 (Gowda 等人,2009)。
作用机制
安全和危害
属性
IUPAC Name |
5-[[2-(2-fluorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-16-8-7-13(11-17(16)22(2)18(21)23)12-20-10-9-14-5-3-4-6-15(14)19/h3-8,11,20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUCEGYIRMLHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3F)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。